molecular formula C9H17NO3 B610231 Propargyl-PEG3-amine CAS No. 932741-18-9

Propargyl-PEG3-amine

Cat. No. B610231
Key on ui cas rn: 932741-18-9
M. Wt: 187.24
InChI Key: MREICTHRFCQNJR-UHFFFAOYSA-N
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Patent
US08946391B2

Procedure details

To a solution of 4 (50 mg, 0.27 mmol) in CH2Cl2 (3 mL) was added sat. NaHCO3 (3 mL). Under stirring, bromoacetyl bromide (80 mg, 040 mmol) was added. The pH was controlled in the range 8-9 by adding solid NaHCO3. The reaction was stirred at rt for 15 min. CH2Cl2 (5 mL) was added and the reaction mixture was extracted 5×3 mL CH2Cl2. The organic layers were combined, washed with brine, dried with Na2SO4. The solvent was evaporated and the residue was purified by FCC to afford 5 as clear oil (65 mg, 78%). 1H NMR (400 MHz, CDCl3): δ 2.42 (t, J=2.4 Hz, 1H), 3.48 (dd, J=5.2, 5.2 Hz, 2H) 3.57 (t, J=5.2 Hz, 2H), 3.62 (m, 4H), 3.66-3.70 (m, 4H), 3.85 (s, 2H), 4.18 (d, J=2.4 Hz, 2H). 6.91 (bs, 1H). 13C NMR (100 MHz, CDCl3): δ 29.35, 40.11, 58.65, 69.32, 69.56, 70.53, 70.61, 70.76, 74.90, 79.73, 165.86. ESIMS calcd for C11H18BrNNaO4 [M+Na]+ 330.03, 332.03, found: 330.33, 332.46.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][C:12]#[CH:13].C([O-])(O)=O.[Na+].[Br:19][CH2:20][C:21](Br)=[O:22]>C(Cl)Cl>[Br:19][CH2:20][C:21]([NH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][C:12]#[CH:13])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NCCOCCOCCOCC#C
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted 5×3 mL CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NCCOCCOCCOCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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